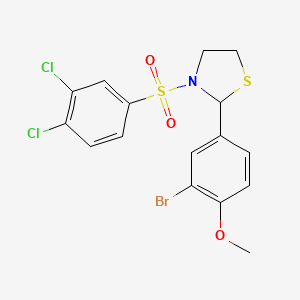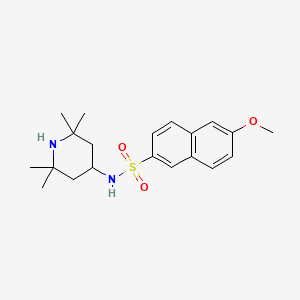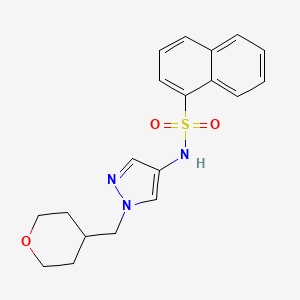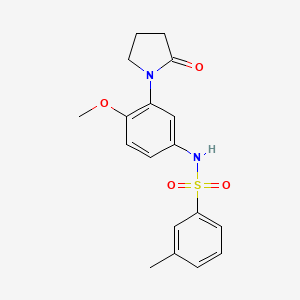
2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMTS and has a thiazolidine ring structure.
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
The development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing a Schiff base has shown significant potential for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, crucial for Type II photosensitizers in PDT. Their remarkable potential lies in their ability to generate singlet oxygen efficiently, which is vital for the therapeutic efficacy of PDT in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Sulfonamide derivatives of thiazolidin-4-ones have been synthesized and evaluated for their anticonvulsant activity using MES and scPTZ animal models. The majority of these compounds showed significant activity against both models, with specific derivatives demonstrating promising leads for further investigation. This highlights the potential of sulfonamide and thiazolidine derivatives in developing new anticonvulsant therapies (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Antimicrobial Activity
Several studies have synthesized and characterized sulfonamide and thiazolidinone derivatives, evaluating their antimicrobial properties. These compounds exhibit remarkable antibacterial and antifungal activities, suggesting their utility in combating microbial infections. The structural variations in these derivatives influence their antimicrobial efficacy, offering insights into designing more effective antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO3S2/c1-23-15-5-2-10(8-12(15)17)16-20(6-7-24-16)25(21,22)11-3-4-13(18)14(19)9-11/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXZJNWFGMHDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)

![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)
![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)
![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)





